1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine
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Overview
Description
1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in various scientific research applications. The purpose of
Mechanism of Action
1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. By binding to these receptors, 1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of mood and emotion, and the potential for neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine is its high selectivity for the 5-HT1A and 5-HT2A receptors, which allows for more targeted and specific research. However, one limitation is that 1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for 1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine research, including further studies on its potential use as a treatment for various psychiatric disorders, as well as its potential use as a tool for studying the role of serotonin receptors in the brain. Additionally, future research could focus on developing more stable analogs of 1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine with longer half-lives for more effective research.
Synthesis Methods
1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine can be synthesized using a variety of methods, including the reaction of 1-(4-methoxyphenyl)piperazine with 1-(5-methyl-2-thienyl)methyl-3-piperidinyl chloride in the presence of a base. Another method involves the reaction of 1-(4-methoxyphenyl)piperazine with 1-(5-methyl-2-thienyl)methyl-3-piperidinyl bromide in the presence of a palladium catalyst.
Scientific Research Applications
1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine has been studied for its potential use in various scientific research applications, including as a potential treatment for schizophrenia, depression, and anxiety disorders. It has also been studied as a potential tool for studying the role of serotonin receptors in the brain.
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3OS/c1-18-5-10-22(27-18)17-23-11-3-4-20(16-23)25-14-12-24(13-15-25)19-6-8-21(26-2)9-7-19/h5-10,20H,3-4,11-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKRXYZFRYXNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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